![molecular formula C10H19ClN6O4 B12505157 (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride: is a synthetic amino acid derivative. It is characterized by the presence of an azido group, which makes it a versatile compound for various chemical reactions, particularly in the field of bioconjugation and click chemistry. This compound is often used in the synthesis of peptides and proteins, where it serves as a building block for introducing azido functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride typically involves multiple steps:
Protection of the Amino Group: The amino group of lysine is protected using a suitable protecting group such as a carbamate.
Azidation: The protected lysine is then reacted with azidoacetic acid or its derivatives under mild conditions to introduce the azido group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Copper(I) catalysts for click chemistry.
Reducing Agents: Triphenylphosphine or hydrogenation catalysts for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azido group.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a building block for introducing azido functionalities in peptides.
Bioconjugation: Facilitates the attachment of biomolecules through click chemistry.
Biology:
Protein Labeling: Used for labeling proteins with fluorescent tags or other probes.
Drug Delivery:
Medicine:
Diagnostics: Used in the development of diagnostic tools and assays.
Therapeutics: Potential use in the development of novel therapeutic agents.
Industry:
Material Science: Used in the synthesis of functionalized materials and polymers.
Nanotechnology: Applications in the development of nanomaterials and nanodevices.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, particularly click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparación Con Compuestos Similares
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid: The non-hydrochloride form of the compound.
Azidoalanine: Another amino acid derivative with an azido group.
Azidomethylphenylalanine: A phenylalanine derivative with an azido group.
Uniqueness:
Versatility: The presence of the azido group makes it highly versatile for various chemical reactions.
Specificity: It can be specifically incorporated into peptides and proteins, allowing for precise modifications.
Reactivity: The azido group is highly reactive, enabling efficient bioconjugation and click chemistry reactions.
This detailed article provides a comprehensive overview of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H19ClN6O4 |
|---|---|
Peso molecular |
322.75 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N6O4.ClH/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12;/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20);1H/t7-;/m0./s1 |
Clave InChI |
GUKXAARIODCJPD-FJXQXJEOSA-N |
SMILES isomérico |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
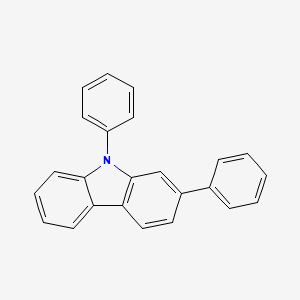
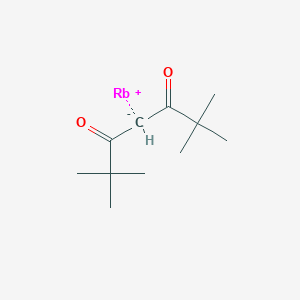
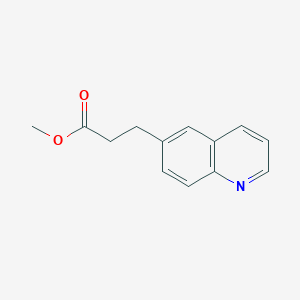

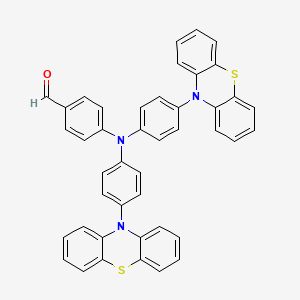
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
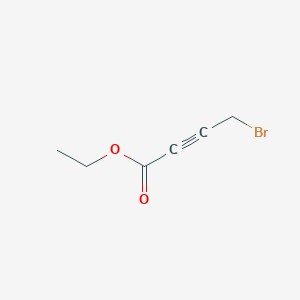
![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)

![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
